molecular formula C14H26O4 B161721 Dimethyl dodecanedioate CAS No. 1731-79-9

Dimethyl dodecanedioate

Cat. No.: B161721
CAS No.: 1731-79-9
M. Wt: 258.35 g/mol
InChI Key: IZMOTZDBVPMOFE-UHFFFAOYSA-N
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Description

Dimethyl dodecanedioate, also known as dodecanedioic acid dimethyl ester, is an organic compound with the molecular formula C14H26O4. It is a diester derived from dodecanedioic acid and methanol. This compound is primarily used in the synthesis of polymers, resins, and plasticizers due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl dodecanedioate is typically synthesized through the esterification of dodecanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction can be represented as:

C12H22O4 (dodecanedioic acid) + 2 CH3OH (methanol) → C14H26O4 (dimethyl dodecanedioate) + 2 H2O\text{C12H22O4 (dodecanedioic acid) + 2 CH3OH (methanol) → C14H26O4 (this compound) + 2 H2O} C12H22O4 (dodecanedioic acid) + 2 CH3OH (methanol) → C14H26O4 (dimethyl dodecanedioate) + 2 H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where dodecanedioic acid and methanol are fed into a reactor with a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl dodecanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanedioic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.

    Reduction: this compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols with acid or base catalysts.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products:

    Hydrolysis: Dodecanedioic acid and methanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Dimethyl dodecanedioate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.

    Biodegradable Plastics: Research into biodegradable polymers often involves this compound due to its ability to form environmentally friendly materials.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.

    Industrial Applications: Used in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of dimethyl dodecanedioate in chemical reactions typically involves the ester functional groups. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of dodecanedioic acid and methanol. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Dimethyl succinate: A shorter-chain diester with similar reactivity but different physical properties.

    Dimethyl adipate: Another diester used in polymer synthesis, with a shorter carbon chain than dimethyl dodecanedioate.

    Dimethyl sebacate: A diester with a slightly shorter chain, used in similar applications.

Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical properties such as higher melting and boiling points. This makes it particularly suitable for applications requiring higher thermal stability and flexibility in the resulting polymers.

Properties

IUPAC Name

dimethyl dodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMOTZDBVPMOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0074390
Record name Dimethyl dodecanedioate
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Molecular Weight

258.35 g/mol
Source PubChem
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CAS No.

1731-79-9
Record name 1,12-Dimethyl dodecanedioate
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Record name Dodecanedioic acid, 1,12-dimethyl ester
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Record name Dimethyl dodecanedioate
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Record name Dodecanedioic acid, 1,12-dimethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Customer
Q & A

Q1: What is the significance of dimethyl dodecanedioate in the context of bio-based polymers?

A: this compound (l‑C12‑DME) is a valuable monomer for producing bio-based polyamides. [] It can be synthesized from renewable resources like methyl 10-undecenoate, offering a sustainable alternative to petroleum-based monomers. []

Q2: How can high-purity this compound be obtained for polymerization reactions?

A: A study demonstrated that a combination of homogeneous catalysis and selective product crystallization enables the production of polymer-grade this compound (>99.9% purity) from methyl 10-undecenoate. [] The process involves methoxycarbonylation of the substrate followed by crystallization, filtration, and washing of the product. [] This method also allows efficient recycling of the expensive homogeneous catalyst. []

Q3: What are the challenges associated with achieving consistent high purity of this compound during synthesis?

A: The crystallization-based purification of this compound is sensitive to the presence of byproducts and unreacted starting materials. [] Maintaining a stable reaction mixture composition through precise conversion control is crucial to ensure consistent high purity over multiple recycling runs. []

Q4: What is a novel method for synthesizing this compound from a cyclic ketone?

A: A two-step synthesis of this compound starting from cyclohexanone has been reported. [] The first step involves the acid-catalyzed formation of methoxycyclohexyl peroxide from cyclohexanone, hydrogen peroxide, and methanol. [] The second step involves dimerization of the peroxide using iron(II) sulfate as a reducing agent, yielding this compound. [] This method has also been successfully applied to other cyclic ketones like cyclopentanone and cycloheptanone. []

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